1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone
Description
1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a cyclopentanecarbonyl group and at the 3-position with an acetyl (ethanone) moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in central nervous system (CNS) or enzyme-targeting drug development.
Properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(14)11-6-7-13(8-11)12(15)10-4-2-3-5-10/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAQZHMWKNOAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of cyclopentanecarbonyl chloride with pyrrolidine, followed by the introduction of an ethanone group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclopentanecarbonyl chloride reacts with pyrrolidine in the presence of a base.
- The resulting intermediate is then treated with an ethanone source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The acetyl group undergoes nucleophilic addition with organometallic reagents. Experimental data from structurally analogous compounds (e.g., 1-(pyrrolidin-1-yl)ethan-1-one) demonstrate:
Key Finding : The acetyl group exhibits moderate reactivity toward hydride donors, while the cyclopentanecarbonyl amide remains inert under these conditions due to resonance stabilization .
Hydrolysis Reactions
Controlled hydrolysis selectively cleaves the amide bond under acidic or alkaline conditions:
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, enhancing electrophilicity for nucleophilic water attack .
Oxidation
The acetyl group is resistant to mild oxidants (e.g., KMnO₄) but reacts with strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | Acetone, 0°C | Carboxylic acid derivative | Over-oxidation of pyrrolidine possible |
Reduction
Catalytic hydrogenation targets the ketone group:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | 1-(1-(cyclopentanecarbonyl)pyrrolidin-3-yl)ethanol | Preserves amide functionality |
Cyclization and Ring Transformations
Intramolecular reactions form heterocyclic systems under dehydrating conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| P₂O₅, Toluene | Reflux, 6 hrs | Pyrrolo[1,2-a]pyrazin-1-one derivative | ~45% |
Mechanistic Pathway : The reaction involves keto-enol tautomerization followed by nucleophilic attack by the pyrrolidine nitrogen on the activated carbonyl.
Electrophilic Substitution
The pyrrolidine ring undergoes limited electrophilic substitution due to deactivation by the electron-withdrawing carbonyl groups. Halogenation requires harsh conditions:
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | DCM, 40°C, 24 hrs | 3-Bromo-pyrrolidine derivative | Predominantly at C4 position |
Acylation/Transacylation
The pyrrolidine nitrogen resists further acylation under standard conditions due to steric and electronic hindrance from the cyclopentanecarbonyl group. Transacylation occurs only with highly reactive acyl donors:
| Acylating Agent | Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 100°C | Mixed acylated product | <15% yield |
Stability Under Physiological Conditions
In vitro studies of related compounds show:
Scientific Research Applications
1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyclopentanecarbonyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone ()
- Structure : A phenyl ring substituted with a pyrrolidine-1-carbonyl group at the 3-position and an acetyl group.
- Key Differences: The target compound has a cyclopentanecarbonyl group on pyrrolidine, whereas this analog places pyrrolidine-1-carbonyl on a phenyl ring.
- Implications : The aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, but reduced lipophilicity could limit CNS penetration compared to the cyclopentane-containing target .
(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone ()
- Structure : Pyrrolidine substituted with cyclopropylamine at the 3-position and acetyl at the 1-position.
- Key Differences :
- Cyclopropylamine replaces cyclopentanecarbonyl, introducing a smaller, strained ring with basic amine functionality.
- The (R)-stereochemistry may confer distinct pharmacological selectivity.
1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone ()
- Structure: Pyridine and methylsulfonylphenyl groups attached to an ethanone backbone.
- Key Differences :
- A pyridine ring and sulfonyl group replace the pyrrolidine and cyclopentanecarbonyl moieties.
- The sulfonyl group adds polarity and hydrogen-bond acceptor capacity.
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one ()
- Structure: Pyrrolidine substituted with a pyrazolopyrazine heterocycle and aminoethyl group.
- Key Differences: The pyrazolopyrazine system introduces a planar, electron-rich heteroaromatic ring.
- Implications : Likely targets kinases or nucleic acids due to heteroaromatic stacking, differing from the cyclopentanecarbonyl group’s focus on lipophilic interactions .
S-16924 ()
- Structure: Features a benzo[1,4]dioxinyl ether and fluorophenyl group linked to a pyrrolidinyl-ethanone core.
- Key Differences :
- The dioxane ring and fluorine substituent enhance metabolic stability and serotonin receptor (5-HT1A) affinity.
- Implications : Demonstrates how electron-withdrawing groups (e.g., fluorine) and rigid ether systems can optimize CNS activity, contrasting with the target compound’s aliphatic cyclopentane .
1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone ()
- Structure : Nitro and pyrrolidinyl groups on a phenyl ring with an acetyl moiety.
- Implications : Reduced metabolic stability compared to the target compound’s cyclopentanecarbonyl group, which lacks redox-sensitive functional groups .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP*) | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~265.3 | Cyclopentanecarbonyl, pyrrolidine | ~2.1 (estimated) | High lipophilicity, CNS penetration |
| 1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone | 217.3 | Phenyl, pyrrolidine-1-carbonyl | ~1.8 | Aromatic, π-π stacking potential |
| (R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone | 168.2 | Cyclopropylamine, pyrrolidine | ~0.9 | Basic amine, stereoselective binding |
| 1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone | 293.4 | Pyridine, sulfonyl | ~1.2 | Polar, hydrogen-bond acceptor |
| S-16924 | ~425.4 | Benzo[1,4]dioxinyl, fluorine | ~3.5 | 5-HT1A agonist, CNS activity |
*LogP values estimated based on substituent contributions.
Key Research Findings
- Structural Flexibility : Pyrrolidine-based compounds with aliphatic substituents (e.g., cyclopentanecarbonyl) exhibit superior blood-brain barrier penetration compared to polar analogs like sulfonyl- or pyridine-containing derivatives .
- Pharmacological Selectivity : Substituents such as fluorine (S-16924) or heteroaromatic systems () drive target specificity, whereas the target compound’s cyclopentane may favor broad-spectrum lipid-mediated interactions.
- Synthetic Accessibility : Cyclopentanecarbonyl derivatives require multi-step synthesis (e.g., cyclization and acylation), while phenyl- or pyridine-substituted analogs can be prepared via simpler coupling reactions .
Biological Activity
1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone, also known by its CAS number 2034355-25-2, is a chemical compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 209.28 g/mol. The structural representation of the compound can be expressed in SMILES notation as CC(=O)C1CCN(C(=O)C2CCCC2)C1 .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.28 g/mol |
| CAS Number | 2034355-25-2 |
| SMILES | CC(=O)C1CCN(C(=O)C2CCCC2)C1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in certain metabolic pathways, potentially affecting cholesterol absorption and metabolism.
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have highlighted the importance of functional groups and their spatial arrangement in determining biological activity. For instance, the presence of carbonyl groups and cyclic structures like cyclopentane appears to enhance binding affinity to target proteins .
Research Findings
Recent research has focused on developing derivatives of pyrrolidine-based compounds to optimize their biological activity. The findings suggest that modifications can lead to improved efficacy against specific targets such as MAO-B and cholesterol absorption pathways. For example, compounds designed with enhanced oxidation resistance showed promising results in reducing liver cholesteryl esters in animal models .
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with known inhibitors is beneficial:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
